N-oléoylglycine

Vue d'ensemble

Description

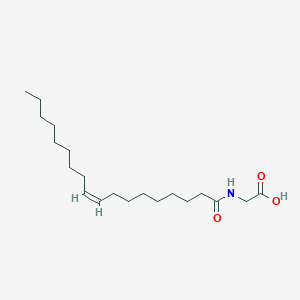

La N-oléoyl glycine est un amide d'acide gras appartenant à la classe des N-acyl aminoacides. Sa structure est similaire à celle des N-acylethanolamines, qui comprennent des composés tels que l'anandamide et l'oléoylethanolamide. Ce composé a suscité un intérêt en raison de son rôle potentiel dans divers processus physiologiques, notamment le sevrage médicamenteux et les mécanismes de récompense .

Applications De Recherche Scientifique

Chemistry: It is used as a substrate in enzymatic reactions and as a model compound for studying amide bond formation.

Industry: N-Oleoyl Glycine is used in the synthesis of bioactive lipids and as an intermediate in the production of other chemical compounds.

Mécanisme D'action

Target of Action

N-Oleoylglycine (OlGly) is a lipid mediator that belongs to the expanded version of the endocannabinoid system, known as the endocannabinoidome (eCBome) . It has been shown to have protective effects in a mouse model of mild traumatic brain injury . The primary targets of OlGly are believed to be the proliferator-activated receptor alpha (PPARα) and the cannabinoid 1 (CB1) receptor .

Mode of Action

The protective effects of OlGly seem to be mediated by direct activation of PPARα . In the context of Parkinson’s disease, OlGly has been shown to increase mRNA levels of PPARα in both non-differentiated and differentiated cells . It’s also suggested that OlGly may interfere with the aversive properties of acute naloxone-precipitated morphine withdrawal in rats .

Biochemical Pathways

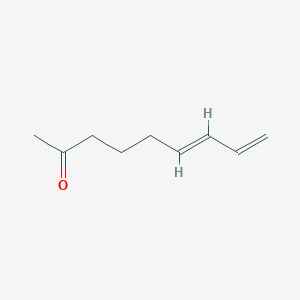

OlGly is believed to be an intermediate in oleamide biosynthesis . It’s also suggested that OlGly exerts its effects through the modulation of the eCBome . In the context of alcohol addiction, OlGly levels were significantly elevated in the prefrontal cortex (PFC) following chronic intermittent alcohol consumption .

Pharmacokinetics

It’s known that olgly is enzymatically produced in mammals and is a substrate for peptidylglycine α-amidating enzyme .

Result of Action

OlGly has been shown to protect against neuronal damage induced by 24 h MPP+ exposure through PPARα . It’s also been found to reduce increased IL-1β induced by MPP+ in differentiated cells . In the context of alcohol addiction, systemic administration of OlGly significantly reduced alcohol intake and preference without affecting the hedonic state .

Action Environment

The action of OlGly can be influenced by environmental factors such as the presence of other compounds. For example, in the presence of the PPARα antagonist, GW6471, the protective effects of OlGly in an in vitro model of Parkinson’s disease were investigated .

Analyse Biochimique

Biochemical Properties

N-oleoylglycine plays a key modulatory role during synaptic plasticity and homeostatic processes in the brain . It interacts with various enzymes, proteins, and other biomolecules, including the endocannabinoid system (ECS) and -acyl amino acids .

Cellular Effects

N-oleoylglycine has been found to have protective effects in a mouse model of mild traumatic brain injury . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-oleoylglycine involves direct activation of proliferator-activated receptor alpha (PPARα), which has already been investigated as a therapeutic target for Parkinson’s disease . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been observed that N-oleoylglycine can protect against neuronal damage induced by 24 h MPP + exposure through PPARα .

Dosage Effects in Animal Models

The effects of N-oleoylglycine vary with different dosages in animal models. For instance, systemic administration of N-oleoylglycine (60 mg/kg, intraperitoneal) during intermittent alcohol consumption significantly reduced alcohol intake and preference without affecting the hedonic state .

Metabolic Pathways

N-oleoylglycine is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

It is known that N-oleoylglycine interacts with various transporters or binding proteins .

Subcellular Localization

It is known that N-oleoylglycine can be directed to specific compartments or organelles .

Méthodes De Préparation

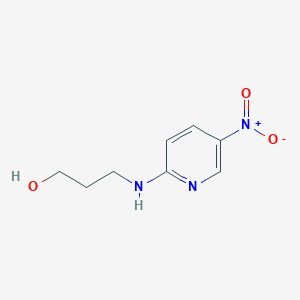

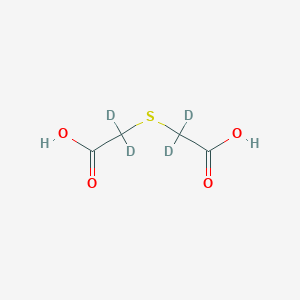

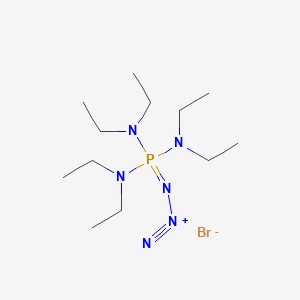

Voies de synthèse et conditions réactionnelles : La N-oléoyl glycine peut être synthétisée par une réaction impliquant l'acide oléique et la glycine. Une méthode courante implique l'utilisation de chlorure d'oxalyle pour activer l'acide oléique, suivie de l'ajout de glycine pour former la liaison amide. La réaction est généralement réalisée dans un solvant sec tel que le chlorure de méthylène sous atmosphère d'azote .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la N-oléoyl glycine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles des milieux de laboratoire. Le processus peut impliquer l'optimisation des paramètres réactionnels pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : La N-oléoyl glycine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la N-oléoyl glycine en son amine correspondante.

Substitution : Des réactions de substitution peuvent se produire au niveau de l'amide ou du groupe carboxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou époxydés, tandis que la réduction peut produire l'amine correspondante.

4. Applications de la recherche scientifique

Chimie : Elle est utilisée comme substrat dans les réactions enzymatiques et comme composé modèle pour l'étude de la formation de la liaison amide.

Industrie : La N-oléoyl glycine est utilisée dans la synthèse de lipides bioactifs et comme intermédiaire dans la production d'autres composés chimiques.

5. Mécanisme d'action

La N-oléoyl glycine exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Récepteurs cannabinoïdes : Il a été démontré qu'elle interagit avec les récepteurs cannabinoïdes, en particulier le récepteur cannabinoïde 1, influençant les voies de la douleur et de la récompense.

Récepteur alpha activé par les proliférateurs de peroxysomes : Elle se lie à ce récepteur, modulant le métabolisme lipidique et l'inflammation.

Inhibition de l'hydrolase des amides d'acides gras : La N-oléoyl glycine inhibe faiblement cette enzyme, qui est impliquée dans la dégradation des amides d'acides gras.

Comparaison Avec Des Composés Similaires

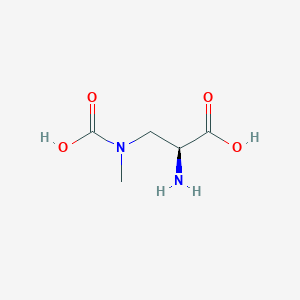

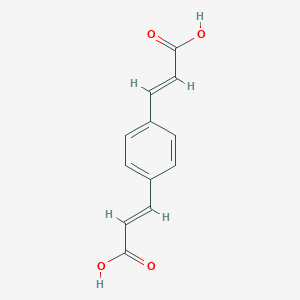

La N-oléoyl glycine est structurellement similaire à d'autres N-acyl aminoacides, tels que :

N-Arachidonoyl glycine : Ce composé interagit également avec les récepteurs cannabinoïdes et a été étudié pour son rôle dans la modulation de la douleur.

N-oléoyl alanine : Comme la N-oléoyl glycine, elle a été étudiée pour ses effets sur la consommation d'alcool et la préférence.

Oléoylethanolamide : Ce composé est un agoniste bien connu du récepteur alpha activé par les proliférateurs de peroxysomes et a été étudié pour son rôle dans la régulation de l'appétit et le métabolisme lipidique.

Propriétés

IUPAC Name |

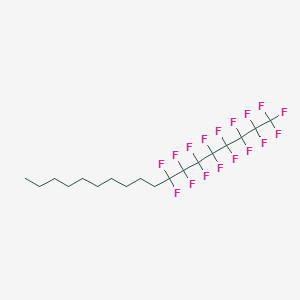

2-[[(Z)-octadec-9-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFXACZRFJDURI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317121 | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2601-90-3 | |

| Record name | N-Oleoylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2601-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-(1-Oxo-9-octadecenyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002601903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oleoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-(1-oxo-9-octadecenyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleoyl glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)